Confluentin
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Overview
Description
Confluentin is a natural product found in Albatrellus ovinus and Rhododendron dauricum with data available.
Scientific Research Applications
Efficient Synthesis and Anti-HIV Properties
- Synthesis : Confluentin has been synthesized efficiently for biological studies (Lee, Wang, Noh, & Lyoo, 2006).
- Anti-HIV Activity : It has been used as a precursor in the synthesis of daurichromenic acid, a potent anti-HIV agent (Liu & Woggon, 2010).
Modulation of Vanilloid Receptors
- Receptor Activity : Confluentin's effects on vanilloid receptors were investigated, indicating its potential as a weak antagonist for these receptors (Hellwig et al., 2003).
Anti-Cancer Properties
- KRAS Expression in Colon Cancer : Research highlighted confluentin's ability to down-regulate KRAS expression in human colon cancer cells, offering insights into its potential as an anti-cancer agent (Yaqoob et al., 2020).
GABAA Receptor Agonism
- Neurological Relevance : Confluentin demonstrated an agonistic effect on GABAA receptors, suggesting its potential application in neurological research (Liu et al., 2021).
Histamine Release Inhibition
- Anti-Allergic Potential : Studies found that confluentin significantly inhibited histamine release, indicating its potential use in treating allergic reactions (Iwata, Wang, Yao, & Kitanaka, 2004).
properties
Product Name |
Confluentin |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol |
InChI |
InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+/t22-/m1/s1 |
InChI Key |
WQOSNKWCIQZRGH-IHSQGBLNSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C[C@@](OC2=C1)(C)CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
synonyms |
confluentin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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